molecular formula C4H4N2O2 B1299815 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde CAS No. 72864-28-9

2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde

Cat. No.: B1299815
CAS No.: 72864-28-9
M. Wt: 112.09 g/mol
InChI Key: XYBQLONABMMZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is a heterocyclic compound with significant importance in various fields of chemistry and biology. It is characterized by its imidazole ring structure, which is a common motif in many biologically active molecules. This compound is known for its versatility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Future Directions

Imidazoles have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of glyoxal with ammonia or primary amines, followed by oxidation to form the desired imidazole derivative . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize catalysts to accelerate the reaction and improve selectivity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for further applications .

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, its imidazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research .

Properties

IUPAC Name

2-oxo-1,3-dihydroimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-2-3-1-5-4(8)6-3/h1-2H,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBQLONABMMZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369296
Record name 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72864-28-9
Record name 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
Reactant of Route 2
2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
Reactant of Route 4
2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
Reactant of Route 6
2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.